molecular formula C17H17N3O3 B11331740 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11331740
M. Wt: 311.33 g/mol
InChI Key: ULACOCOMPCSCNR-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a phenoxyacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In its anticancer activity, it may target specific enzymes or receptors involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a phenoxyacetamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O3/c1-13-5-2-3-7-15(13)23-12-17(21)19-16-8-9-18-20(16)11-14-6-4-10-22-14/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

ULACOCOMPCSCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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